

Dealing with weak signal from Anti-DCBLD2/ESDN Antibody (FA19-1)

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Compound of Interest

Compound Name: Anti-DCBLD2/ESDN Antibody
(FA19-1)

Cat. No.: B15616150

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Technical Support Center: Anti-DCBLD2/ESDN Antibody (FA19-1)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Anti-DCBLD2/ESDN Antibody (clone FA19-1).

Frequently Asked Questions (FAQs)

Q1: What are the recommended applications for the **Anti-DCBLD2/ESDN Antibody (FA19-1)**?

A1: The **Anti-DCBLD2/ESDN Antibody (FA19-1)** is a recombinant humanized monoclonal antibody (hulgG1, kappa) expressed in CHO cells.^{[1][2]} It is primarily recommended for use in ELISA, Flow Cytometry, and Functional Assays.

Q2: What is the expected molecular weight of DCBLD2/ESDN?

A2: The predicted molecular weight of the full-length DCBLD2/ESDN protein is approximately 85 kDa. However, due to post-translational modifications such as N-glycosylation, it can be observed at higher molecular weights, with bands reported at 93, 106, and 127 kDa in Western Blot analysis. The FA19-1 antibody product information predicts a molecular weight of 145.5-150 kDa, which likely refers to the antibody itself, not the target protein.

Q3: How should I store and handle the **Anti-DCBLD2/ESDN Antibody (FA19-1)**?

A3: The lyophilized antibody should be stored at -20°C or lower. Upon reconstitution, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q4: What are suitable positive controls for DCBLD2/ESDN detection?

A4: DCBLD2/ESDN is highly expressed in cultured vascular smooth muscle cells and has been shown to be upregulated in various cancer cell lines. HEK293T cells transiently transfected with a DCBLD2/ESDN expression vector can serve as a reliable positive control. The following table summarizes DCBLD2/ESDN expression in some commercially available cell lines.

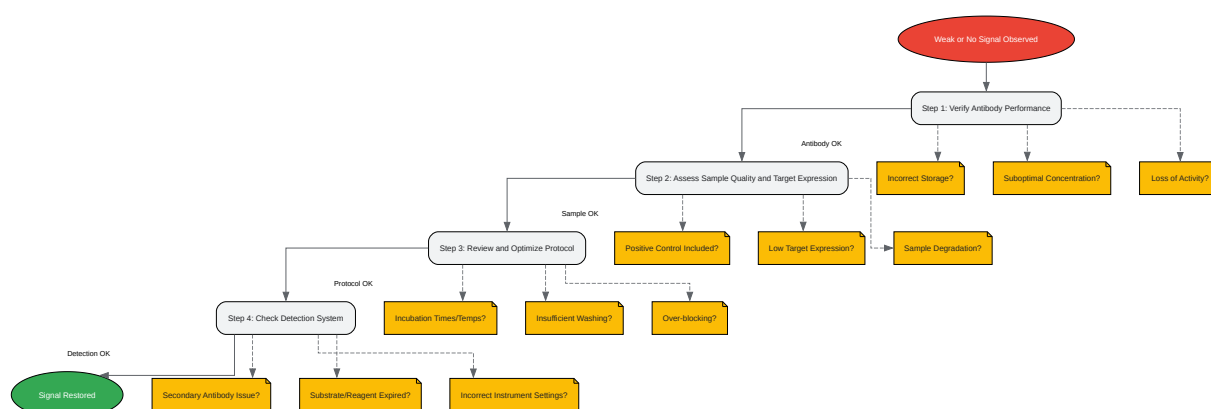
Data Presentation: DCBLD2/ESDN Expression in Human Cancer Cell Lines

Cell Line	Cancer Type	DCBLD2/ESDN Expression Level	Reference
A549	Lung Adenocarcinoma	Upregulated	[3]
Pc9	Lung Adenocarcinoma	Upregulated	[3]
HCT-116	Colorectal Cancer	High	[4]
CACO-2	Colorectal Cancer	High	
SNU-016	Gastric Cancer	Low/Silenced	[5]
SNU-601	Gastric Cancer	Low/Silenced	[5]
U-2 OS	Osteosarcoma	Positive (ICC/IF)	

Troubleshooting Guides

Issue: Weak or No Signal in Your Experiment

A weak or absent signal is a common issue that can arise from several factors in your experimental workflow. This guide provides a systematic approach to identify and resolve the root cause.



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Caption: A systematic workflow for troubleshooting weak or no signal.

Detailed Troubleshooting Steps

Potential Cause	Recommended Solution
1. Antibody-Related Issues	
Incorrect antibody storage	Ensure the antibody has been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Suboptimal antibody concentration	Perform a titration experiment to determine the optimal concentration of the FA19-1 antibody for your specific application and cell/tissue type.
Loss of antibody activity	Confirm the activity of the antibody by testing it on a known positive control, such as a DCBLD2/ESDN overexpression lysate.
2. Sample-Related Issues	
Low target protein expression	Verify the expression of DCBLD2/ESDN in your samples. If expression is low, consider using a more sensitive detection method or enriching your sample for the target protein. Consult the expression table above for suitable positive control cell lines.
Sample degradation	Ensure proper sample collection and handling to prevent protein degradation. Use protease inhibitors during sample preparation.
Inappropriate positive control	Use a validated positive control to confirm that the experimental setup is working correctly.
3. Protocol-Related Issues	
Suboptimal incubation times/temperatures	Optimize the incubation times and temperatures for both the primary and secondary antibodies. An overnight incubation at 4°C for the primary antibody can sometimes enhance the signal.
Insufficient washing	Inadequate washing can lead to high background and mask a weak signal. Ensure

	thorough washing between antibody incubation steps.
Over-blocking	Excessive blocking can sometimes mask the epitope. Try reducing the blocking time or using a different blocking agent.
4. Detection System Issues	
Incompatible or inactive secondary antibody	Ensure your secondary antibody is compatible with a human IgG1 primary antibody and is not expired.
Expired or improperly prepared substrate/reagents	Use fresh, properly prepared substrates and reagents for signal detection.
Incorrect instrument settings	For applications like flow cytometry, ensure the laser and filter settings are appropriate for the fluorochrome being used.

Experimental Protocols

General ELISA Protocol (Indirect)

This protocol provides a general guideline for detecting DCBLD2/ESDN using the **Anti-DCBLD2/ESDN Antibody (FA19-1)**. Optimization may be required for your specific samples.

- **Coating:** Dilute your sample or recombinant DCBLD2/ESDN protein in a suitable coating buffer (e.g., PBS) and add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
- **Washing:** Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
- **Blocking:** Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
- **Washing:** Repeat the wash step.

- Primary Antibody Incubation: Dilute the **Anti-DCBLD2/ESDN Antibody (FA19-1)** to its optimal concentration in blocking buffer. Add 100 µL to each well and incubate for 2 hours at room temperature or overnight at 4°C.
- Washing: Repeat the wash step.
- Secondary Antibody Incubation: Dilute an appropriate HRP-conjugated anti-human IgG secondary antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
- Washing: Repeat the wash step.
- Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.
- Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
- Read Plate: Measure the absorbance at 450 nm using a microplate reader.

General Flow Cytometry Protocol

This protocol provides a general guideline for staining cells with the **Anti-DCBLD2/ESDN Antibody (FA19-1)**.

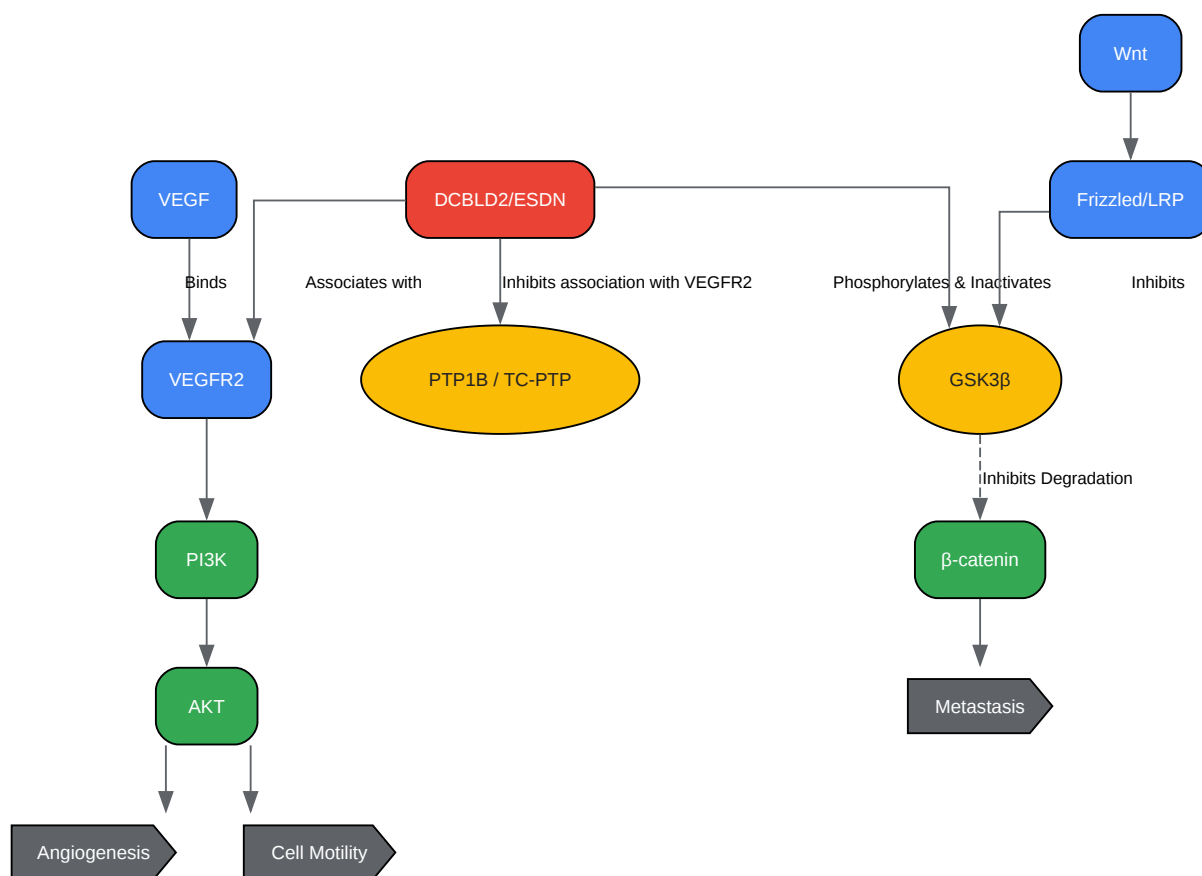
- Cell Preparation: Harvest cells and wash them with PBS. Adjust the cell concentration to 1x10⁶ cells/mL in a suitable buffer (e.g., PBS with 1% BSA).
- Blocking (Optional): To reduce non-specific binding, you can block Fc receptors by incubating the cells with an Fc blocking reagent for 10-15 minutes on ice.
- Primary Antibody Incubation: Add the **Anti-DCBLD2/ESDN Antibody (FA19-1)** at its predetermined optimal concentration to the cell suspension. Incubate for 30-60 minutes on ice, protected from light.
- Washing: Wash the cells twice with a wash buffer.
- Secondary Antibody Incubation: If using an unconjugated primary antibody, resuspend the cells in a buffer containing a fluorescently labeled anti-human IgG secondary antibody.

Incubate for 30 minutes on ice, protected from light.

- Washing: Wash the cells twice with a wash buffer.
- Resuspension: Resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA and 0.1% sodium azide).
- Analysis: Analyze the cells on a flow cytometer.

Signaling Pathways

DCBLD2/ESDN has been implicated in several key signaling pathways that regulate cellular processes such as angiogenesis, cell migration, and proliferation.



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Caption: DCBLD2/ESDN signaling interactions in angiogenesis and metastasis.

DCBLD2/ESDN is known to associate with VEGFR-2 and regulate its signaling by preventing the association of negative regulators like protein tyrosine phosphatases PTP1B and TC-PTP. This enhances VEGF-induced signaling. Additionally, DCBLD2 can activate the Wnt/ β -catenin pathway by inactivating GSK3 β , leading to the stabilization and nuclear translocation of β -catenin, which promotes the expression of genes involved in metastasis.[3] Furthermore, DCBLD2 has been linked to the PI3K-AKT signaling pathway.

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